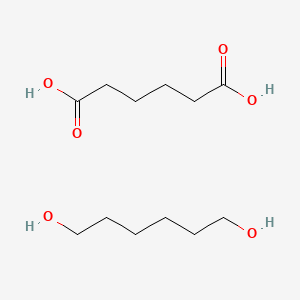
Poly(1 6-hexamethylene adipate) averag&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(1,6-hexamethylene adipate) averag& is a synthetic polymer composed of hexanediol and adipic acid. It is known for its flexibility, durability, and resistance to various chemicals. This compound is widely used in various industries due to its unique properties.
Vorbereitungsmethoden
Poly(1,6-hexamethylene adipate) averag& is typically synthesized through the polycondensation of hexanediol and adipic acid. The reaction is carried out under high temperature and vacuum conditions to remove water, which is a byproduct of the reaction. Industrial production methods often involve the use of catalysts to speed up the reaction and improve yield .
Analyse Chemischer Reaktionen
Poly(1,6-hexamethylene adipate) averag& undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the polymer, which can lead to the formation of carboxylic acids and other oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols and other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
Wissenschaftliche Forschungsanwendungen
Poly(1,6-hexamethylene adipate) averag& has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and elastomers
Wirkmechanismus
The mechanism of action of poly(1,6-hexamethylene adipate) averag& involves its interaction with various molecular targets and pathways. The polymer’s flexibility and durability allow it to form strong bonds with other materials, enhancing their properties. Its biocompatibility makes it suitable for use in medical applications, where it interacts with biological tissues without causing adverse reactions .
Vergleich Mit ähnlichen Verbindungen
Poly(1,6-hexamethylene adipate) averag& is unique due to its combination of flexibility, durability, and chemical resistance. Similar compounds include:
Poly(ethylene adipate): Known for its biodegradability and used in similar applications.
Poly(1,4-butylene adipate): Offers similar flexibility and durability but with different mechanical properties.
Polycaprolactone diol: Used in the production of polyurethanes and known for its biodegradability
Poly(1,6-hexamethylene adipate) averag& stands out due to its specific combination of properties, making it a versatile and valuable compound in various fields.
Eigenschaften
CAS-Nummer |
25212-06-0 |
|---|---|
Molekularformel |
C12H24O6 |
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |
InChI-Schlüssel |
WPEOOEIAIFABQP-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Kanonische SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Key on ui other cas no. |
25212-06-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













